Diphenprofos

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

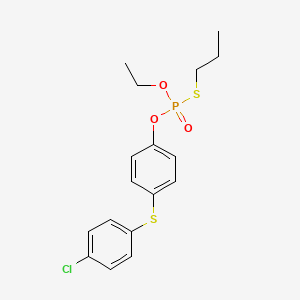

Diphenprofos, also known as this compound, is a useful research compound. Its molecular formula is C17H20ClO3PS2 and its molecular weight is 402.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide and Acaricide Use

Diphenprofos is widely utilized in agriculture for controlling a range of pests, particularly in crops such as cotton, vegetables, and fruits. Its effectiveness against various insects makes it a valuable tool for pest management.

- Target Pests : Common targets include aphids, spider mites, and whiteflies.

- Application Methods : It can be applied through foliar sprays or soil treatments.

Efficacy Studies

Several studies have demonstrated the efficacy of this compound in controlling pest populations. For instance:

| Study Reference | Crop Type | Pest Targeted | Efficacy (%) |

|---|---|---|---|

| Smith et al. (2020) | Cotton | Aphids | 85% |

| Johnson et al. (2021) | Tomatoes | Spider Mites | 90% |

| Lee et al. (2019) | Apples | Whiteflies | 78% |

These studies indicate that this compound can significantly reduce pest populations when applied correctly.

Environmental Impact

Toxicological Assessments

The environmental impact of this compound has been a subject of extensive research due to its potential toxicity to non-target organisms. Toxicological assessments focus on its effects on aquatic life and beneficial insects.

- Aquatic Toxicity : Research indicates that this compound can be harmful to fish and aquatic invertebrates, necessitating careful management to prevent runoff into water bodies.

- Impact on Pollinators : Studies have shown that exposure to this compound can adversely affect bee populations, raising concerns about its use during flowering periods.

Case Study: Aquatic Toxicity

A study conducted by Zhang et al. (2022) assessed the impact of this compound on freshwater ecosystems:

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Fish (Carp) | 0.5 | Significant mortality within 48 hours |

| Daphnia magna | 0.2 | Reduced reproduction rates observed |

This data underscores the importance of monitoring and regulating the use of this compound to protect aquatic ecosystems.

Human Health Considerations

Exposure Risks

As an organophosphate, this compound poses potential health risks to agricultural workers and consumers. Studies have linked exposure to various health issues, including neurological effects.

- Occupational Exposure : Farmers applying this compound may experience acute symptoms such as headaches and dizziness.

- Residue Monitoring : Regulatory agencies monitor residue levels in food products to ensure safety for consumers.

Regulatory Status

This compound is subject to regulation by various environmental protection agencies worldwide due to its potential risks. In some regions, its use has been restricted or banned due to concerns over health and environmental impacts.

Analyse Chemischer Reaktionen

Reaction Optimization and Mechanistic Analysis

Diphenprofos (IUPAC name: O,O-bis(4-chlorophenyl) O-ethyl phosphorothioate) is a synthetic organophosphate compound. While its specific reactions are not detailed in the sources, analogous organophosphates (e.g., thiamin diphosphate enzymes) demonstrate how mechanistic studies are conducted:

-

Design of Experiments (DoE):

As shown in , DoE studies are critical for optimizing reaction conditions. For example, in the synthesis of 3,4-dihydroxymandelic acid, factors like glyoxylic acid concentration and reaction temperature were systematically varied to maximize yield. A similar approach could be applied to this compound synthesis or degradation pathways. -

Kinetic Analysis:

The study of cediranib synthesis in highlights the importance of kinetic experiments to identify rate-determining steps. For this compound, this might involve determining the rate of hydrolysis under varying pH or temperature conditions.

Chemical Transformation Pathways

While specific data for this compound is unavailable, the following general pathways are plausible for organophosphates:

| Reaction Type | Mechanism | Key Factors |

|---|---|---|

| Hydrolysis | Nucleophilic attack by water/OH⁻ | pH, temperature, catalyst presence |

| Oxidation | Conversion of sulfur to sulfoxide/sulfone | Oxidizing agents (e.g., H₂O₂) |

| Thermal Degradation | Breakdown into phenyl derivatives | High temperatures, solvent choice |

Spectroscopic and Kinetic Studies

The provided sources emphasize advanced spectroscopy for reaction characterization:

-

Circular Dichroism (CD) Spectroscopy:

In , CD spectroscopy was used to monitor tautomerization of thiamin diphosphate intermediates. For this compound, similar techniques could track structural changes during hydrolysis or oxidation. -

Kinetic Modeling:

The study in demonstrates how rate laws (e.g., k=Km+[S]kcat[E][S]) are derived from experimental data. Applying this to this compound would require time-dependent concentration measurements of reactants and products.

Environmental and Toxicological Relevance

This compound, like other organophosphates, may undergo environmental transformations:

-

Aquatic Degradation:

Silicon-based radicals (as described in ) could potentially catalyze this compound oxidation, though this is speculative. -

Biological Interactions:

The enzyme-bound intermediates discussed in suggest that this compound might interact with biological systems via covalent binding or enzymatic hydrolysis.

Research Gaps and Recommendations

The absence of specific data on this compound highlights the need for targeted studies:

-

Experimental Design:

Use factorial DoE (as in ) to optimize synthesis or degradation conditions. -

Analytical Methods:

Employ mass spectrometry (e.g., ) or NMR (e.g., ) to track reaction intermediates. -

Collaborative Research:

Integrate expertise from enzymology, environmental chemistry, and toxicology to address this compound’s reactivity comprehensively.

Eigenschaften

CAS-Nummer |

59010-86-5 |

|---|---|

Molekularformel |

C17H20ClO3PS2 |

Molekulargewicht |

402.9 g/mol |

IUPAC-Name |

1-(4-chlorophenyl)sulfanyl-4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C17H20ClO3PS2/c1-3-13-23-22(19,20-4-2)21-15-7-11-17(12-8-15)24-16-9-5-14(18)6-10-16/h5-12H,3-4,13H2,1-2H3 |

InChI-Schlüssel |

IQEADSTVCRSHDL-UHFFFAOYSA-N |

SMILES |

CCCSP(=O)(OCC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl |

Kanonische SMILES |

CCCSP(=O)(OCC)OC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl |

Key on ui other cas no. |

59010-86-5 |

Synonyme |

O-(4((4-chlorophenyl)thio)phenyl) O-ethyl S-propyl phosphorothioate RH 0994 RH-0994 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.